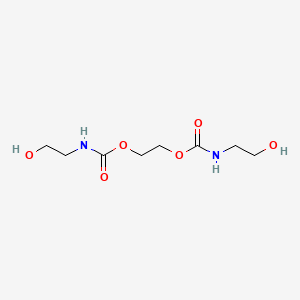
2-(2-hydroxyethylcarbamoyloxy)ethyl N-(2-hydroxyethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-hydroxyethylcarbamoyloxy)ethyl N-(2-hydroxyethyl)carbamate is a chemical compound with the molecular formula C8H16N2O6 and a molecular weight of 236.22 g/mol . It is known for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hydroxyethylcarbamoyloxy)ethyl N-(2-hydroxyethyl)carbamate typically involves the reaction of ethylene glycol with carbamic acid derivatives. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-hydroxyethylcarbamoyloxy)ethyl N-(2-hydroxyethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler carbamate derivatives.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce simpler carbamates .
Scientific Research Applications
2-(2-hydroxyethylcarbamoyloxy)ethyl N-(2-hydroxyethyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-hydroxyethylcarbamoyloxy)ethyl N-(2-hydroxyethyl)carbamate involves its interaction with specific molecular targets. The hydroxyl and carbamate groups in the compound can form hydrogen bonds and other interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- Ethyl N-(2-hydroxyethyl)carbamate
- Carbamic acid, (2-hydroxyethyl)-, ethylene ester
Uniqueness
Compared to similar compounds, 2-(2-hydroxyethylcarbamoyloxy)ethyl N-(2-hydroxyethyl)carbamate has unique properties due to the presence of both hydroxyl and carbamate groups.
Properties
CAS No. |
6298-92-6 |
|---|---|
Molecular Formula |
C8H16N2O6 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
2-(2-hydroxyethylcarbamoyloxy)ethyl N-(2-hydroxyethyl)carbamate |
InChI |
InChI=1S/C8H16N2O6/c11-3-1-9-7(13)15-5-6-16-8(14)10-2-4-12/h11-12H,1-6H2,(H,9,13)(H,10,14) |
InChI Key |
XVNJZBBANJFHDO-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)NC(=O)OCCOC(=O)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![n-[2-(2-Nitrophenyl)ethyl]butan-1-amine](/img/structure/B14733473.png)
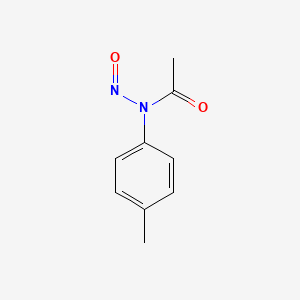
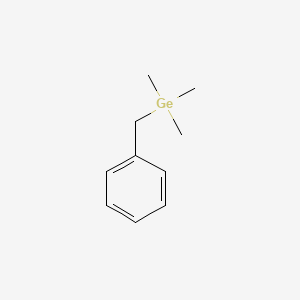

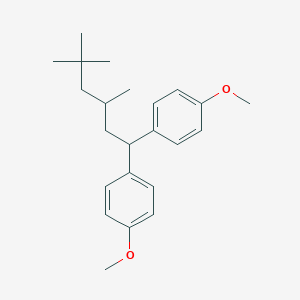
![(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-phenylethan-1-one](/img/structure/B14733492.png)
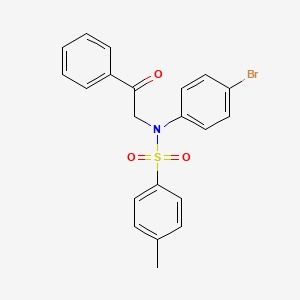
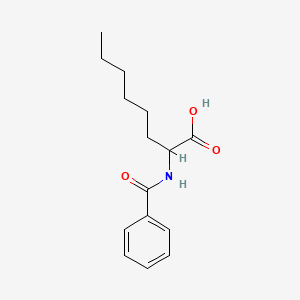
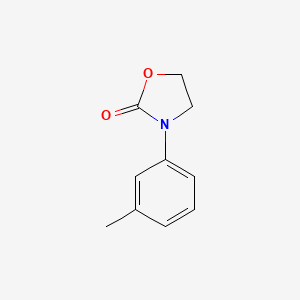

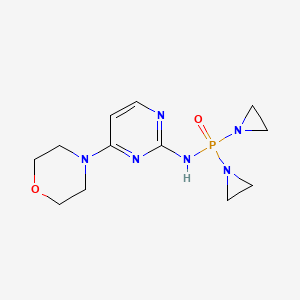
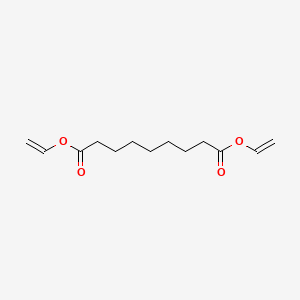
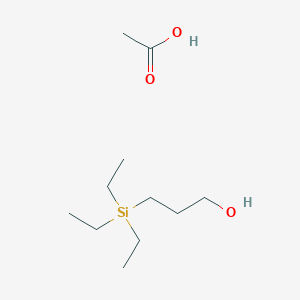
![1-[4-[3-(4-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]phenyl]ethanone](/img/structure/B14733562.png)
